molecular formula C20H22N10Na2O10P2S2 B605194 Unii-fmw9zvf53N CAS No. 1638750-95-4

Unii-fmw9zvf53N

Cat. No.: B605194
CAS No.: 1638750-95-4
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-QYUKNOIISA-L
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Description

“Unii-fmw9zvf53N” is also known as ADU-S100. It has the formula C20H22N10O10P2S2.2Na . The Unique Ingredient Identifier (UNII) is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .


Molecular Structure Analysis

The molecular structure of “this compound” is linked to its UNII, which is generated by the Global Substance Registration System (GSRS) of the FDA . The GSRS uses molecular structure, protein and nucleic sequences, and descriptive information to generate the UNII .

Scientific Research Applications

Neuroimaging Data Analysis

Advancements in neuroimaging data analysis techniques have significantly contributed to the field of scientific research. The development of new methodologies for the analysis of structural and functional magnetic resonance imaging (MRI) data has enabled researchers to address questions previously unanswerable. This has been crucial in neuroscientific experiments, as seen in the work carried out by the Analysis Group at the Oxford Centre for Functional MRI of the Brain (FMRIB), which has been implemented in FMRIB's Software Library (FSL) (Smith et al., 2004).

Nanoparticle Synthesis in Chemical Research

The liquid-phase synthesis of inorganic nanoparticles represents a significant area of scientific research, particularly in chemical research. This process is integral to the development of novel materials, as evidenced in industries like electronics, where new materials have evolved from vacuum tubes to semiconductor chips. The synergy between scientific discovery and technological development in this domain showcases the importance of nanoparticle synthesis (Cushing et al., 2004).

Real-Time fMRI and Neurofeedback

Real-time functional MRI (rtfMRI) is a groundbreaking development in neuroimaging, allowing immediate analysis of experimental results. This technology is used for various applications such as quality assurance, functional localization, and as a brain-computer interface (BCI) with high spatial resolution. RtfMRI has been pivotal in neurofeedback studies, enabling the training of self-regulation of local blood oxygen level dependent (BOLD) responses and studying behavioral effects in healthy and patient populations (Weiskopf, 2012).

Biochemical Evolution in Plant Research

Research in biochemical evolution, specifically the formation of lysine in higher plants, has been a significant scientific inquiry. This research contributes to our understanding of plant biology and evolutionary processes, providing insights into how critical amino acids like lysine are synthesized and evolved in plant systems (Vogel, 1959).

Use in Cancer Research

In cancer research, using yeast to determine the functional consequences of mutations in the human p53 tumor suppressor gene has been a notable application. This approach leverages yeast cells to study mutations in p53, providing critical insights into cancer biology and potential therapeutic targets (Hekmat-Scafe et al., 2016).

Auditing in Biomedical Ontologies

In biomedical research, specifically in radiation therapy planning, auditing large-scale anatomy ontologies like the UW Foundational Model of Anatomy (FMA) is essential. This process ensures the accuracy and consistency of data in biomedical ontologies, which are critical for research and clinical applications (Kalet et al., 2009).

Applications in Space Technology

The University Nanosat Program (UNP) demonstrates the use of nanosatellites in space technology research. This program allows for the development and testing of student-built nanosatellites, providing hands-on experience and contributing to advancements in space technology (Hunyadi et al., 2004).

Properties

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWOOOCBNOMMTL-QYUKNOIISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10Na2O10P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638750-95-4
Record name ADU-S100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADU-S100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ADU-S100 interact with STING and what are the downstream consequences?

A1: ADU-S100 directly binds to the STING protein, inducing a conformational change that initiates downstream signaling. This activation leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and initiates the transcription of type I interferons, such as interferon-beta (IFN-β) [, , , ]. These interferons, in turn, activate the immune system, promoting the maturation of dendritic cells, enhancing T cell priming, and ultimately leading to an antitumor immune response [, , , , ].

Q2: Does ADU-S100 activate STING in both immune and tumor cells?

A2: Research suggests that while ADU-S100 can activate STING in both immune and tumor cells in vitro, its primary mechanism of action in vivo relies on activating STING in host immune cells rather than tumor cells []. Studies have shown that tumor cell intrinsic STING signaling appears to have minimal contribution to the overall anti-tumor response elicited by ADU-S100 [].

Q3: Is there information available about the molecular formula, weight, and spectroscopic data of ADU-S100?

A3: The provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for ADU-S100. Detailed structural information is likely proprietary to the developing company and may be published in future research articles or patents.

Q4: What is known about the stability of ADU-S100 and strategies to enhance its delivery?

A4: While ADU-S100 is a potent STING agonist, its clinical translation has been hindered by inherent limitations such as poor drug-like properties, including instability in the presence of certain enzymes like snake venom phosphodiesterase (SVPD) []. Several strategies are being explored to overcome these limitations and enhance its delivery:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.